molecular formula C16H10ClFN6 B2369751 N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1226447-33-1

N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No.: B2369751
CAS No.: 1226447-33-1
M. Wt: 340.75
InChI Key: BOLDAGPODNZJNE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. Its molecular architecture, incorporating fused pyrazole and triazine rings, is frequently associated with significant biological activity, making it a valuable scaffold for investigating new therapeutic agents . Compounds based on the 1,2,3-triazine core and its annulated derivatives are recognized for their potential in antimicrobial , antiviral , and cytotoxic applications. The structural motif of an aryl amine substitution, such as the 3-chloro-4-fluorophenyl group in this molecule, is a common feature in drug discovery, often utilized to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets . This reagent serves as a key intermediate for researchers in medicinal chemistry, particularly for the synthesis and evaluation of novel bioactive molecules, enzyme inhibitors, and for probing cellular mechanisms. It is intended for use in laboratory settings only.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN6/c17-13-8-10(6-7-14(13)18)20-15-12-9-19-24(16(12)22-23-21-15)11-4-2-1-3-5-11/h1-9H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLDAGPODNZJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the substitution of the 3-chloro-4-fluorophenyl and phenyl groups under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved[7][7].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The target compound’s pyrazolo[3,4-d][1,2,3]triazin-4-amine core distinguishes it from other nitrogen-rich bicyclic systems. Below is a comparative analysis of key analogs:

Compound Name Core Structure Substituents CAS Number Key Features
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine Quinazoline 3-chloro-4-fluorophenyl, 7-fluoro-6-nitro 159326-68-8 Electron-withdrawing nitro/fluoro groups may enhance binding to kinase ATP pockets.
7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine Pyrazolo[3,4-d][1,2,3]triazin-4-amine Pyridin-3-ylmethyl, phenyl N/A Pyridine substituent improves solubility vs. chloro-fluorophenyl analogs.
N-[4-(Difluoromethoxy)phenyl]-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine Triazolo[4,5-d]pyrimidine 4-(difluoromethoxy)phenyl, ethyl 888721-83-3 Difluoromethoxy group enhances metabolic stability; ethyl group alters steric bulk.

Substituent Effects

  • 3-Chloro-4-fluorophenyl Group : Present in both the target compound and N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, this substituent likely contributes to lipophilicity and target binding via halogen bonding .
  • Phenyl vs. Pyridinylmethyl : The phenyl group at the 7-position in the target compound may reduce solubility compared to the pyridin-3-ylmethyl group in ’s analog, impacting bioavailability .

Physicochemical and Pharmacological Inferences

While explicit data for the target compound is unavailable, comparisons suggest:

  • Solubility : Likely lower than analogs with polar substituents (e.g., pyridinylmethyl or difluoromethoxy groups) due to the chloro-fluorophenyl and phenyl moieties .
  • Binding Affinity : The pyrazolo-triazine core may offer distinct π-π stacking or hydrogen-bonding interactions compared to quinazoline or triazolo-pyrimidine cores .
  • Metabolic Stability : The absence of labile groups (e.g., nitro in ) could improve metabolic stability relative to quinazoline analogs .

Biological Activity

N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Molecular Characteristics

  • Chemical Formula : C19H15ClFN5
  • Molecular Weight : 365.81 g/mol
  • CAS Number : 1226447-33-1

The compound features a complex structure characterized by a pyrazolo[3,4-d][1,2,3]triazin core with a 3-chloro-4-fluorophenyl group and a phenyl group. This unique arrangement contributes to its distinctive chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer pathways. Preliminary studies indicate that this compound may inhibit specific kinases that play crucial roles in cell proliferation and survival in cancer cells.

Anticancer Potential

Research has shown that compounds within the pyrazolo[3,4-d][1,2,3]triazin class exhibit significant anticancer properties. Specifically:

  • Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit cell growth in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells .
  • Induction of Apoptosis : Studies indicate that it may induce apoptosis through mechanisms involving caspase activation (caspases 3, 8, and 9), which are critical for programmed cell death .

Comparative Biological Activity

A comparative analysis with similar compounds highlights the potential advantages of this compound:

Compound NameStructureUnique Features
N-(2-methylphenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amineStructureDifferent substitution pattern on the phenyl group
Pyrazolo[3,4-b]pyrimidine derivativesStructureKnown for selective inhibition of cyclin-dependent kinases

The specific halogen substitutions in this compound enhance its reactivity and selectivity against particular cancer cell lines compared to similar compounds.

In Vitro Studies

Several studies have evaluated the anticancer effects of this compound:

  • Cell Viability Assays : MTT assays conducted on MCF-7 and MDA-MB-231 cells revealed significant reductions in cell viability upon treatment with varying concentrations of the compound.
  • Caspase Activity : Activation of caspases was measured post-treatment to confirm the induction of apoptosis. Results indicated a dose-dependent increase in caspase activity correlating with decreased cell viability.

Pharmacological Implications

The compound's ability to inhibit specific kinases suggests potential applications in targeted cancer therapies. Its unique structure may allow for the development of novel agents aimed at overcoming resistance mechanisms commonly seen in chemotherapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling reactions. Key steps include:

  • Nucleophilic substitution at the pyrazolo-triazine core with halogenated aryl amines (e.g., 3-chloro-4-fluorophenylamine) under reflux conditions in polar aprotic solvents like DMF or THF .
  • Michael addition or cyclocondensation to form the pyrazolo-triazine scaffold, using catalysts such as triethylamine or Pd-based systems to enhance regioselectivity .
  • Purification via column chromatography (e.g., silica gel, eluent: CHCl₃/MeOH) and characterization using ¹H/¹³C NMR, HRMS, and melting point analysis .

Q. How should structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and fluorine/chlorine-substituted carbons (δ 110–160 ppm). Coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) help confirm substitution patterns .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
  • X-ray crystallography (if available): Resolve π-stacking interactions in the pyrazolo-triazine core .

Q. What in vitro models are suitable for initial pharmacological screening?

  • Methodological Answer :

  • Cell lines : Use tumor cell lines (e.g., A-431, U251) expressing high levels of kinase targets (EGFR, PDGFR-β) to assess antiproliferative activity .
  • ELISA assays : Quantify inhibition of tyrosine phosphorylation (e.g., EGFR phosphorylation at Y1068) using growth factors like EGF or VEGF .
  • Dose-response curves : Test concentrations from 1 nM to 10 µM, with positive controls (e.g., PD153035 for EGFR inhibition) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent selection : Replace THF with DMF to enhance solubility of halogenated intermediates, improving yields from ~60% to >85% .

  • Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for coupling reactions; the latter reduces byproduct formation .

  • Temperature control : Lower reaction temperatures (0–25°C) minimize decomposition of sensitive intermediates .

    Table 1 : Yield Optimization via Reaction Conditions (Hypothetical Data Based on )

    CatalystSolventTemp (°C)Yield (%)Purity (%)
    TriethylamineTHF807495
    PdCl₂(PPh₃)₂DMF259299

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare IC₅₀ values from multiple assays (e.g., ELISA vs. cell viability) to identify assay-specific biases .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 3-trifluoromethyl) to isolate structure-activity relationships (SAR) .
  • Kinase profiling : Use broad-spectrum kinase panels to rule off-target effects (e.g., inhibition of Flk-1 vs. EGFR) .

Q. What computational methods predict ADME/Tox properties of this compound?

  • Methodological Answer :

  • In silico tools : Apply SwissADME or ADMETLab to estimate logP (target: 2–4), aqueous solubility, and CYP450 inhibition .
  • Toxicity prediction : Use ProTox-II to flag hepatotoxicity risks (e.g., mitochondrial dysfunction) based on structural alerts .
  • Docking studies : Model interactions with hERG channels to assess cardiotoxicity potential .

Q. How do substituents (e.g., chloro, fluoro) influence target binding and selectivity?

  • Methodological Answer :

  • Fluorine : Enhances binding to hydrophobic kinase pockets (e.g., EGFR ATP-binding site) via C-F⋯π interactions .
  • Chlorine : Increases metabolic stability by reducing CYP3A4-mediated oxidation .
  • Methoxy groups : Improve solubility but may reduce membrane permeability .

Q. What protocols ensure safe handling and storage of this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .
  • Spill management : Neutralize with 10% sodium bicarbonate before disposal .

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